molecular formula C9H18N2O B8784597 N-methyl-N-(oxetan-3-yl)piperidin-4-amine

N-methyl-N-(oxetan-3-yl)piperidin-4-amine

Cat. No. B8784597
M. Wt: 170.25 g/mol
InChI Key: BSWHTZZQNAQJAO-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A mixture of 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylic acid tert-butyl ester (150 mg, 0.55 mmol) and TFA (4 mL) in DCM (10 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH affording Methyl(oxetan-3-yl)piperidin-4-ylamine as a white solid (94 mg, quant.). 1H NMR (CDCl3, 300 MHz): δ 4.67 (t, J=6.7 Hz, 2H); 4.61 (t, J=6.7 Hz, 2H); 3.97 (p, J=6.7 Hz, 1H); 3.14 (d, J=12.3 Hz, 2H); 2.56 (td, J=12.2, 4.0 Hz, 2H); 2.48-2.26 (m, 2H); 2.22 (s, 3H); 1.63 (d, J=12.3 Hz, 2H); 1.40 (qd, J=12.2, 4.0 Hz, 2H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:19])[CH:15]2[CH2:18][O:17][CH2:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:19][N:14]([CH:15]1[CH2:16][O:17][CH2:18]1)[CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1COC1)C
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with MeOH/DCM
WASH
Type
WASH
Details
the product eluted with 2M NH3/MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1CCNCC1)C1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.